molecular formula C11H15Cl2NO2 B1333391 DL-4-Chlorophenylalanine ethyl ester hydrochloride CAS No. 52031-05-7

DL-4-Chlorophenylalanine ethyl ester hydrochloride

Cat. No. B1333391
CAS RN: 52031-05-7
M. Wt: 264.14 g/mol
InChI Key: FDQIKGOQYNZYOO-UHFFFAOYSA-N
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Description

DL-4-Chlorophenylalanine ethyl ester hydrochloride, also known as 4-Chloro-DL-phenylalanine (PCPA), is an inhibitor of 5-hydroxytrytamine (5-HT) synthesis . It has been found to improve the inflammation of lung tissue and remodeling pulmonary artery . PCPA can reduce the expression of tryptophan hydroxylase 1 (TPH1), matrix metalloproteinase (MMP), and pro-inflammatory factors .


Molecular Structure Analysis

The molecular formula of DL-4-Chlorophenylalanine ethyl ester hydrochloride is C11H15Cl2NO2 . Its molecular weight is 264.15 . The linear formula is ClC6H4CH2CH(NH2)CO2C2H5·HCl .


Physical And Chemical Properties Analysis

DL-4-Chlorophenylalanine ethyl ester hydrochloride is a solid substance . Its melting point is between 168-170 °C . It is sensitive and hygroscopic .

Scientific Research Applications

Neuroscientific Research

DL-4-Chlorophenylalanine ethyl ester hydrochloride: is utilized as a tryptophan hydroxylase 1 (TPH1) inhibitor . TPH1 is an enzyme critical for the synthesis of serotonin, a neurotransmitter involved in mood regulation and sleep. By inhibiting TPH1, researchers can study the effects of reduced serotonin levels, aiding in the understanding of disorders like depression and insomnia.

Developmental Biology

This compound is used to treat embryos to examine its effect on serotonin . Serotonin is not only a neurotransmitter but also plays a role in embryonic development. By manipulating serotonin levels, scientists can explore how this neurotransmitter influences growth and organ formation.

Genetics and Molecular Biology

In genetic studies, DL-4-Chlorophenylalanine ethyl ester hydrochloride is used for the selection of Enterococcus faecalis transformants with the pESentA32 plasmid . This application is crucial for experiments involving gene editing and transformation, where specific bacterial colonies are selected based on their resistance or susceptibility to certain compounds.

Behavioral Studies

Researchers induce insomnia in rat models using this compound . By creating animal models of insomnia, scientists can test the efficacy of new drugs and study the mechanisms underlying sleep disorders.

Aquatic Model Organisms

The compound is employed to treat kras+ male zebrafish . Zebrafish are a popular model organism in biological research due to their transparent embryos and fast development. This application allows for the study of genetic mutations and their physiological consequences.

Entomology

It is used to feed flies to explore the serotonin effect . Flies, like Drosophila melanogaster, are another model organism used extensively in research. By altering their diet with specific compounds, researchers can observe changes in behavior, reproduction, and lifespan.

Mechanism of Action

DL-4-Chlorophenylalanine ethyl ester hydrochloride acts as an inhibitor of 5-hydroxytrytamine (5-HT) synthesis . It can reduce the expression of tryptophan hydroxylase 1 (TPH1), a rate-limiting enzyme in the synthesis of serotonin . This compound also reduces the expression of matrix metalloproteinase (MMP) and pro-inflammatory factors .

Safety and Hazards

The safety data sheet for DL-4-Chlorophenylalanine ethyl ester hydrochloride indicates that it should be handled with care . It is recommended to avoid contact with skin and eyes .

properties

IUPAC Name

ethyl 2-amino-3-(4-chlorophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQIKGOQYNZYOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-4-Chlorophenylalanine ethyl ester hydrochloride

CAS RN

52031-05-7
Record name Phenylalanine, 4-chloro-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52031-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-DL-alaninate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052031057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-chloro-3-phenyl-DL-alaninate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.364
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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